molecular formula C18H19NOS2 B2912144 (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706470-51-0

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2912144
CAS RN: 1706470-51-0
M. Wt: 329.48
InChI Key: CTDASZZRFBLQKQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antinociceptive, anti-inflammatory, and hypoglycemic effects .


Synthesis Analysis

Chalcones are typically synthesized using the Claisen-Schmidt condensation reaction . This reaction aims to obtain medium to high yield chalconic derivatives . The synthesis of new chalcone molecules often involves the structural manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules .


Molecular Structure Analysis

The molecular structure of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is confirmed by analyzing the 1H, 13C, and infrared spectra . These analyses are typically performed using platforms operating at specific frequencies for hydrogen and carbon .


Chemical Reactions Analysis

Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can be quite diverse, depending on their specific structures. They are known to have good pharmacokinetic properties as assessed by ADMET .

Scientific Research Applications

Tyrosinase Inhibition and Anti-Melanogenesis Properties

Synthesis and Chemical Characterization

The compound can be synthesized via Claisen–Schmidt condensation reaction in a basic medium . The resulting (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been characterized chemically.

Other Chalcone Derivatives

Chalcones derived from (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one have also been explored. For instance, the condensation of 2-acetylfuran or 2-acetylthiophene with benzaldehyde yielded (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one or (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one .

Future Directions

The future directions in the research of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological effects, chalcones continue to show promise for new drug investigations .

properties

IUPAC Name

(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDASZZRFBLQKQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.